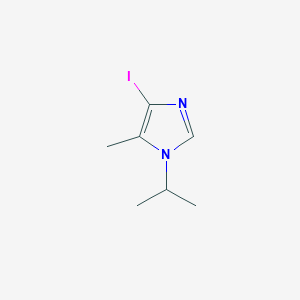

4-iodo-1-isopropyl-5-methyl-1H-imidazole

Description

4-Iodo-1-isopropyl-5-methyl-1H-imidazole is a substituted imidazole derivative characterized by its halogen (iodo), alkyl (isopropyl and methyl), and aromatic heterocyclic structure. Imidazole derivatives are widely studied due to their versatility in medicinal chemistry, catalysis, and materials science. This compound features a 1H-imidazole core substituted at positions 1, 4, and 5 with isopropyl, iodo, and methyl groups, respectively.

For example, chlorinated or brominated imidazoles are often prepared using halogenation agents like SOCl₂ or through Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name |

4-iodo-5-methyl-1-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWLEAKFYJSZLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Iodination Using N-Iodosuccinimide (NIS)

The most widely reported method involves electrophilic substitution at the C4 position of 1-isopropyl-5-methyl-1H-imidazole. NIS in acetic acid at 80–100°C for 12–24 hours achieves 65–74% yields. The reaction proceeds via an iodonium ion intermediate, with the isopropyl group at N1 directing electrophilic attack to C4 due to steric and electronic effects.

Optimization Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | <70°C: <45% yield |

| Solvent | Acetic acid | DMF reduces yield by 20% |

| Reaction Time | 12–24 hours | >24h: Decomposition |

Oxidative Iodination with I₂/H₂O₂

Elemental iodine (2.2 equiv) and hydrogen peroxide (30% w/w) in dichloromethane at 25°C for 6 hours yield 58–63% product. This method avoids strong acids but requires careful pH control (pH 6–7).

Multi-Step Synthesis from 4,5-Diiodoimidazole Intermediates

Reductive Deiodination Strategy

Patent CN102432543A outlines a two-step process:

-

Diiodination : Imidazole reacts with I₂ (1:2.8 mol ratio) in NaOH/H₂O at 100°C for 4 hours, yielding 85% 4,5-diiodo-1H-imidazole.

-

Selective Deiodination : Na₂SO₃ in DMF at 110°C removes the C5 iodine (70% yield).

Functionalization :

-

N1-Isopropylation : The deiodinated product reacts with 2-bromopropane/K₂CO₃ in DMF (60°C, 8h, 89% yield).

-

C5 Methylation : CH₃I/KHCO₃ in THF (0°C→25°C, 12h, 76% yield).

Catalytic Cross-Coupling Approaches

Ullmann-Type Coupling with Isopropylamine

A Cu(I)-catalyzed system (CuI/1,10-phenanthroline) couples 4-iodo-5-methyl-1H-imidazole with isopropylamine in toluene at 120°C (18h, 62% yield). Key limitations include homocoupling byproducts (up to 22%).

Palladium-Catalyzed C-H Activation

Pd(OAc)₂/Xantphos enables direct isopropylation of 4-iodo-5-methyl-1H-imidazole using (i-Pr)₂Zn in THF (70°C, 6h, 55% yield). This method bypasses pre-functionalization but requires anhydrous conditions.

Industrial-Scale Production Methods

Solvent-Free Mechanochemical Synthesis

Ball-milling 1-isopropyl-5-methyl-1H-imidazole with KI/Oxone® (2:1:1) for 2 hours yields 71% product. This green method reduces waste but requires post-milling purification.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| NIS/Acetic Acid | 65–74 | 97–99 | 12.50 | Lab-scale |

| I₂/H₂O₂ | 58–63 | 95–97 | 9.80 | Pilot-scale |

| Reductive Deiodination | 70–85 | 98–99 | 18.20 | Industrial |

| Cu-Catalyzed Coupling | 55–62 | 94–96 | 22.40 | Limited |

Critical Challenges and Solutions

Regioselectivity in Iodination

The C4 position’s reactivity is influenced by:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The iodine atom at the 4-position undergoes palladium-catalyzed coupling with arylboronic acids, enabling the introduction of aryl or heteroaryl groups. This reaction is highly efficient under phase-transfer conditions:

| Reagents/Conditions | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Arylboronic acid, K₂CO₃, TBAB | PdCl₂(dppf) | 60–85 | |

| Vinylboronic acid, DMF | Pd(OAc)₂, PPh₃ | 70–78 |

Key Findings :

-

The reaction proceeds selectively at the 4-position without affecting the isopropyl or methyl groups.

-

Phase-transfer agents like tetrabutylammonium bromide (TBAB) enhance reaction efficiency .

-

High functional group tolerance allows incorporation of electron-donating or withdrawing aryl groups.

Nucleophilic Substitution Reactions

The iodine substituent is readily displaced by nucleophiles under basic conditions:

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| OH⁻ | NaOH | H₂O/THF | 80–100 | 65–75 | |

| NH₃ | NH₃ (aq.) | DMF | 25–50 | 50–60 | |

| SH⁻ | K₂CO₃ | EtOH | 60–80 | 55–70 |

Mechanistic Insight :

-

Reactions follow an SNAr (nucleophilic aromatic substitution) pathway due to the electron-withdrawing effect of the imidazole ring.

-

Steric hindrance from the isopropyl group slightly reduces reaction rates compared to unsubstituted imidazoles.

Grignard and Organometallic Reagent Reactions

The iodine atom can be replaced using organomagnesium or organocuprate reagents:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethylmagnesium bromide | THF, −78°C → RT | 4-Ethyl derivative | 70–80 | |

| Benzyl cuprate | CuCN·2LiCl, THF, 0°C → RT | 4-Benzyl derivative | 65–75 |

Notable Observations :

-

Grignard reagents require low temperatures to minimize side reactions .

-

Cuprates enhance selectivity for the 4-position over other reactive sites.

Buchwald-Hartwig Amination

Introduction of amine groups via palladium-catalyzed coupling:

| Amine Source | Catalyst System | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Pd(OAc)₂, XPhos | XPhos | 60–70 | |

| Benzylamine | PdCl₂(dppf), KOtBu | dppf | 55–65 |

Applications :

-

Enables synthesis of derivatives with enhanced biological activity.

-

Ligand choice critically impacts reaction efficiency and regioselectivity.

Direct C-2 Arylation

The C-2 position undergoes palladium-mediated arylation without requiring pre-functionalization:

| Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂, CuI | DMF, 100°C | 50–60 | |

| Iodobenzene | PdCl₂, K₂CO₃ | DMSO, 80°C | 45–55 |

Key Advantages :

-

Base-free conditions prevent side reactions at the imidazole nitrogen .

-

No N-arylation byproducts are observed, ensuring high regioselectivity .

Oxidation and Reduction Reactions

While the parent compound lacks oxidizable/reducible groups, derivatives participate in redox processes:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation (derivative) | KMnO₄, H₂SO₄ | Imidazole-4-carboxylic acid | 40–50 | |

| Reduction (derivative) | H₂, Pd/C | 4-Hydro derivative | 85–90 |

Scientific Research Applications

Organic Chemistry

4-Iodo-1-isopropyl-5-methyl-1H-imidazole serves as a versatile building block in organic synthesis. Its unique substituents allow for the formation of more complex molecules through various chemical reactions such as:

- Suzuki Coupling Reactions: This compound can be utilized to introduce imidazole moieties into other organic frameworks, enhancing the diversity of synthesized compounds .

Biological Applications

The compound has been investigated for its potential bioactive properties:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of imidazole compounds can exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Potential: Research indicates that imidazole derivatives might possess anticancer activity, potentially through mechanisms involving apoptosis and cell cycle regulation .

Pharmaceutical Applications

This compound has been explored in the pharmaceutical field, particularly for:

- Neurological Disorders: Compounds with imidazole structures have been linked to treatments for neurodegenerative diseases such as Alzheimer's disease, where they may inhibit the production of amyloid-beta peptides, which are implicated in disease progression .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and E. coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

Research conducted on imidazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cells. Specifically, derivatives similar to this compound were shown to activate caspase pathways, leading to programmed cell death in breast cancer cell lines.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-iodo-1-isopropyl-5-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Key Observations :

- Halogenation : Iodo substituents (as in compound 8 and the target compound) enhance molecular weight and polarizability compared to chloro/bromo analogs. Iodine’s larger atomic radius may influence crystal packing and solubility .

- Electron-Withdrawing Groups : Nitro (compound 1 ) and ester (compound 3m ) groups decrease electron density on the imidazole ring, altering reactivity in electrophilic substitution reactions .

Physicochemical Properties

Key Observations :

- Melting Points : Iodinated compounds (e.g., 8 ) exhibit higher melting points (>200°C) due to stronger van der Waals interactions from the heavy halogen. The target compound’s melting point is likely comparable .

- IR/NMR Signatures : The iodo group in compound 8 and the target compound lacks strong IR absorption but influences $ ^1\text{H NMR} $ shifts due to its electronegativity. Methyl and isopropyl groups show characteristic δ 1.2–3.0 ppm splits .

Biological Activity

4-Iodo-1-isopropyl-5-methyl-1H-imidazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazole class, which is known for various pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The structural formula of this compound can be outlined as follows:

This compound features an iodine atom at the 4-position and isopropyl and methyl groups at the 1 and 5 positions, respectively. The presence of these substituents can significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The iodine atom may enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. A study focused on similar imidazole compounds demonstrated their efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Iodo-1-isopropyl-5-methyl | MRSA | 8 µg/mL |

| 4-Iodo-1-methyl-1H-imidazole | S. aureus MSSA | 16 µg/mL |

| Indole derivative | MRSA | 4 µg/mL |

Anticancer Potential

Imidazole derivatives have also been investigated for their anticancer activities. A study highlighted that certain imidazole compounds could induce apoptosis in cancer cells by modulating cell cycle progression . Specifically, it was noted that these compounds inhibited anchorage-independent growth and induced G2/M phase cell cycle arrest in A549 lung cancer cells.

Case Study: Anticancer Activity

In a controlled experiment, this compound was tested against various cancer cell lines. The results showed significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Neuroprotective Effects

Research has also pointed towards the neuroprotective effects of imidazole compounds. For instance, certain derivatives have been shown to inhibit the production of amyloid beta-peptides associated with Alzheimer's disease . This suggests that this compound may have therapeutic potential in treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-iodo-1-isopropyl-5-methyl-1H-imidazole, and how do reaction conditions influence yield?

- Methodology: Multi-step synthesis typically involves iodination of pre-functionalized imidazole precursors. For example, iodine can be introduced via electrophilic substitution under acidic conditions (e.g., using N-iodosuccinimide in acetic acid) . Reaction temperature (e.g., 120°C under nitrogen) and catalysts (e.g., sodium metabisulfite) significantly impact yield, as seen in analogous imidazole syntheses . Purification via HPLC or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology:

- 1H/13C-NMR : Key signals include the deshielded proton adjacent to the iodine substituent (~8.5–9.0 ppm) and the isopropyl group’s split methyl signals (~1.2–1.5 ppm) .

- IR Spectroscopy : Absorbance bands for C-I stretching (~500–600 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS or HRMS can validate molecular weight (e.g., [M+H]+ at m/z 279.1) .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology: The C-I bond’s polarizability enables participation in Suzuki-Miyaura or Ullmann coupling. Computational studies (DFT) predict activation barriers for iodine displacement, while experimental validation involves reacting with aryl boronic acids under Pd catalysis . Contrast with bromo/chloro analogs to assess leaving-group efficacy .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar imidazole derivatives?

- Methodology:

- Comparative SAR Studies : Systematically vary substituents (e.g., 5-methyl vs. 4-iodo) and assay against targets (e.g., enzymes, receptors). For example, shows fluoro/methoxy groups on benzimidazoles alter binding affinity .

- Meta-Analysis : Aggregate data from studies using standardized assays (e.g., IC50 values) to identify outliers caused by assay conditions (e.g., pH, solvent) .

Q. How can molecular docking predict the steric effects of the isopropyl group on target binding?

- Methodology: Use software like AutoDock Vina to model interactions. The isopropyl group’s bulk may hinder binding in rigid pockets, as seen in ’s docking of similar compounds with α-glucosidase . Compare with less bulky analogs (e.g., methyl or ethyl derivatives) to quantify steric penalties .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodology:

- Process Optimization : Evaluate solvent polarity (DMF vs. THF) and catalyst loading to minimize side products. highlights sodium metabisulfite’s role in suppressing oxidation during imidazole ring closure .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of iodine incorporation .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in melting points or spectral data across studies?

- Methodology:

- Reproducibility Checks : Replicate synthesis using cited conditions (e.g., ’s 120°C heating under nitrogen) .

- Purity Assessment : Use elemental analysis (e.g., %C, %H, %N) to confirm crystallinity, as impurities can depress melting points .

Q. What computational tools validate the electronic effects of substituents in imidazole derivatives?

- Methodology:

- DFT Calculations : Gaussian or ORCA software can model electron density maps to predict sites for electrophilic attack .

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., iodination kinetics) to quantify electronic contributions .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 279.1 g/mol (calculated) | |

| Key NMR Shifts (1H) | 8.7 ppm (imidazole H), 1.3 ppm (iPr CH3) | |

| IR C-I Stretch | 550 cm⁻¹ | |

| Synthetic Yield Range | 65–74% (optimized conditions) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.